molecular formula C10H18F3N3O4 B604925 1,1,1-Trifluoroethyl-PEG4-azide CAS No. 1817735-35-5

1,1,1-Trifluoroethyl-PEG4-azide

Cat. No. B604925
CAS RN: 1817735-35-5
M. Wt: 301.27
InChI Key: BHMFBNPYALGJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoroethyl-PEG4-azide is a polyethylene glycol (PEG) derivative containing a trifluoroethyl moiety and an azide functional group . It serves as a PROTAC linker, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoroethyl-PEG4-azide consists of a PEG-based backbone with a trifluoroethyl moiety and an azide functional group . The molecular weight is 301.26 g/mol, and the molecular formula is C10H18F3N3O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoroethyl-PEG4-azide include a molecular weight of 301.26 g/mol and a molecular formula of C10H18F3N3O4 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Scientific Research Applications

Click Chemistry

“1,1,1-Trifluoroethyl-PEG4-azide” contains an azide group that enables Click Chemistry . Click Chemistry is a type of chemical reaction that is characterized by its efficiency, specificity, and versatility, making it a powerful tool in the field of synthetic chemistry .

Solubility Enhancement

The hydrophilic PEG spacer in “1,1,1-Trifluoroethyl-PEG4-azide” increases solubility in aqueous media . This property is particularly useful in drug delivery systems, where improving the solubility of therapeutic agents can enhance their bioavailability .

Protein Modification

The trifluoroethyl group in “1,1,1-Trifluoroethyl-PEG4-azide” is used to react with lysine and other primary amine groups in proteins . This allows for the modification of proteins, which can be useful in various research applications, such as the study of protein function and structure .

Antibody Modification

Similar to protein modification, “1,1,1-Trifluoroethyl-PEG4-azide” can also be used for antibody modification . This can be useful in the development of antibody-drug conjugates, a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs .

Surface Modification

“1,1,1-Trifluoroethyl-PEG4-azide” can be used to modify various molecules and surfaces . This can be useful in a variety of fields, including materials science and bioengineering .

PROTAC Linker

“1,1,1-Trifluoroethyl-PEG4-azide” serves as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This can be particularly useful in the field of drug discovery, especially for “undruggable” targets .

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG4-azide are proteins, antibodies, and other molecules and surfaces that contain lysine and other primary amine groups . The trifluoroethyl group in the compound is used to react with these targets .

Mode of Action

1,1,1-Trifluoroethyl-PEG4-azide is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction can occur with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of 1,1,1-Trifluoroethyl-PEG4-azide is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which can have significant implications in targeted therapy .

Action Environment

It’s worth noting that the compound’s solubility in aqueous media suggests that it may be well-suited for environments with a significant water component .

Safety and Hazards

While specific safety and hazard information for 1,1,1-Trifluoroethyl-PEG4-azide is not available, it is generally recommended to handle such compounds with care, using appropriate personal protective equipment and following general safety practices .

Future Directions

As a PROTAC linker, 1,1,1-Trifluoroethyl-PEG4-azide has potential applications in the development of new proteolysis-targeting chimeras (PROTACs) for targeted therapy drugs .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBNPYALGJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoroethyl-PEG4-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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